6,6-Dimethyl-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound with a triazine ring structure It is characterized by the presence of two carbonyl groups at positions 2 and 4, and two methyl groups at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione can be synthesized via the reaction between N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar routes as those used in laboratory settings, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6,6-Dimethyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound has a similar triazine ring structure but with allyl groups instead of methyl groups.
1,3,5-Triazinane-2,4-dione: This compound lacks the methyl groups at position 6, making it structurally simpler.
Uniqueness
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is unique due to the presence of two methyl groups at position 6, which can influence its chemical reactivity and physical properties
Biological Activity
6,6-Dimethyl-1,3,5-triazinane-2,4-dione, a compound belonging to the triazine family, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H8N4O2
- SMILES : CC(C(=O)N)N=C(N)C(=O)N(C)C
- InChI Key : UIKGLXJNZXSPGV-UHFFFAOYSA-N
This compound's unique triazine core contributes to its reactivity and potential therapeutic applications.
Antibacterial Activity
Research has shown that derivatives of 1,3,5-triazine compounds exhibit significant antibacterial properties. For instance:
- A study reported the synthesis of novel bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines] which demonstrated potent activity against Trypanosoma rhodesiense in murine models .
- Another investigation highlighted the antibacterial efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The newly synthesized compounds showed higher activity compared to standard antibiotics like Imipenem and Nalidixic acid .
Antifungal Activity
The antifungal potential of this compound derivatives has also been documented:
- In vitro studies indicated that certain triazine derivatives exhibited antifungal activities against Candida albicans, showcasing their potential as therapeutic agents against fungal infections .
Anti-inflammatory Activity
The anti-inflammatory properties of triazine compounds have been explored using various models:
- The carrageenan-induced paw edema method demonstrated that certain derivatives significantly reduced inflammation when compared with Indomethacin . This suggests a potential application in treating inflammatory conditions.
Anticancer Activity
Emerging research indicates that 1,3,5-triazine derivatives may possess anticancer properties:
- Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. Molecular docking studies suggest that they may interact with key enzymes involved in cancer progression .
Case Studies and Research Findings
Properties
CAS No. |
142528-68-5 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
6,6-dimethyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-5(2)7-3(9)6-4(10)8-5/h1-2H3,(H3,6,7,8,9,10) |
InChI Key |
AOMHTVPATDFKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)NC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.